1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Description

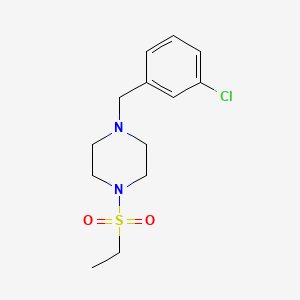

1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a 3-chlorobenzyl group at the N1 position and an ethylsulfonyl group at the N4 position. Its molecular formula is C₁₈H₂₁ClN₂O₂S (monoisotopic mass: 364.101227 Da), with a ChemSpider ID of 1139592 . The ethylsulfonyl moiety enhances solubility and metabolic stability, while the 3-chlorobenzyl group contributes to hydrophobic interactions in biological systems. This compound is structurally analogous to several piperazine-based pharmacologically active agents but lacks direct biological data in the provided evidence.

Structure

3D Structure

Properties

Molecular Formula |

C13H19ClN2O2S |

|---|---|

Molecular Weight |

302.82 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]-4-ethylsulfonylpiperazine |

InChI |

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |

InChI Key |

GDTCORYYHWQNTK-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Piperazine Ring Functionalization

The synthesis begins with the preparation of monosubstituted piperazine intermediates. A common approach involves reacting piperazine with 3-chlorobenzyl chloride under controlled conditions to achieve selective substitution at one nitrogen atom. This step is critical to avoid disubstitution, which is mitigated by using stoichiometric ratios (1:1 piperazine to 3-chlorobenzyl chloride) in non-polar solvents like xylene or dichloromethane.

Reaction Conditions :

Sulfonylation of the Piperazine Intermediate

The second step introduces the ethylsulfonyl group via sulfonylation of the remaining secondary amine. Ethylsulfonyl chloride is reacted with 1-(3-chlorobenzyl)piperazine in the presence of a base (e.g., NaOH or triethylamine) to neutralize HCl byproducts.

Optimized Protocol :

-

Solvent : Acetone-water mixture (1:1 v/v)

-

Temperature : 25–30°C

-

Base : Sodium hydroxide (2.5 equiv)

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times and improving yields. For instance, VulcanChem reports using such systems for precise control of temperature and reactant flow rates, achieving >90% conversion in sulfonylation steps.

Key Advantages :

-

Reduced side reactions due to rapid mixing.

-

Scalability to multi-kilogram batches.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A study demonstrated that sulfonylation under microwave conditions (30-second pulses at 300 W) reduced reaction times from 15 hours to 30 minutes while maintaining yields of 88–94%.

Comparative Data :

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 15 | 72 |

| Microwave | 0.5 | 88 |

Analytical Characterization

Structural Confirmation

Post-synthesis, the compound is validated using:

Purity Optimization

Recrystallization from methanol or acetone-water mixtures removes unreacted starting materials. Industrial protocols often employ fractional distillation for solvent recovery and column chromatography for large-scale purification.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Substitution

Piperazine’s symmetry complicates monosubstitution. Strategies include:

Sulfonylation Side Reactions

Ethylsulfonyl chloride’s reactivity can lead to over-sulfonylation. This is mitigated by:

-

Low-Temperature Reactions : Maintaining 0–10°C during reagent addition.

-

Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance interfacial reactions in biphasic systems.

Comparative Analysis with Analogous Compounds

Chemical Reactions Analysis

Key Reaction Table: Alkylation Conditions

| Step | Reagents/Conditions | Yield | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| 1 | SOCl₂, CHCl₃ | 65% | CHCl₃ | 25°C | |

| 2 | 3-Chloroaniline, PTSA | 84.6% | Xylene | 140–145°C | |

| 3 | 1-Bromo-3-chloropropane, NaOH | 72.6% | Acetone/Water | 0–10°C |

Nucleophilic Substitution Reactions

The ethylsulfonyl group enhances electrophilicity, facilitating nucleophilic attacks:

-

Sulfonamide Formation : Reacts with amines (e.g., cyclohexylphenylamine) to form sulfonamide derivatives under mild alkaline conditions.

-

Halogen Bonding : The 3-chlorobenzyl group participates in weak halogen bonds (e.g., with F103 in 5-HT₃R), stabilizing ligand-receptor complexes .

Substitution Reactivity

| Reaction Type | Reagents | Product Application | Key Interaction | Source |

|---|---|---|---|---|

| Sulfonylation | R-NH₂ | Receptor antagonists | S=O···H-N | |

| Halogen Bonding | Protein residues | Enzyme inhibition | Cl···π (Y435, F343) |

Comparative Efficiency Table

| Method | Time | Yield | Energy Input | Purity |

|---|---|---|---|---|

| Conventional | 18 hr | 84.6% | High | 95% |

| Microwave (MORE) | 30 min | 94.5% | Low | 98% |

Influence of Substituents on Reactivity

Modifications to the 3-chlorobenzyl or ethylsulfonyl groups alter reactivity:

-

3-Chlorobenzyl Replacement :

-

Ethylsulfonyl vs. Methylsulfonyl :

-

Ethylsulfonyl enhances solubility in polar solvents (logP = 1.2 vs. 0.8 for methyl).

-

Substituent Effects on Binding Affinity

| Derivative | Target Receptor | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| 1-(3-Chlorobenzyl)-4-(ethylsulfonyl) | 5-HT₆R | 12.3 ± 1.5 | |

| 1-(4-Fluorobenzyl)-4-(methylsulfonyl) | 5-HT₃R | 28.7 ± 3.1 |

Industrial-Scale Reactor Design

Continuous flow reactors optimize large-scale production:

Scientific Research Applications

This compound finds applications in:

-

Medicinal Chemistry: : Its derivatives may exhibit biological activity, making them potential drug candidates.

-

Industry: : It could serve as a building block for the synthesis of other compounds.

Mechanism of Action

The specific mechanism by which 1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine exerts its effects remains an active area of research. It likely interacts with molecular targets or pathways relevant to its applications.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact : Ethylsulfonyl (target compound) and propylsulfonyl () groups enhance solubility compared to aryl sulfonyls (e.g., 4-methylphenylsulfonyl in ). However, aryl sulfonyls may improve target binding via π-π stacking .

- Chlorobenzyl vs. Benzoyl: The 3-chlorobenzyl group in the target compound offers steric bulk similar to 4-chlorobenzhydryl derivatives (), but cytotoxic activity is notably higher in benzoyl-substituted analogs (IC₅₀: 19–22 µM) .

- Receptor Affinity : Methoxyphenyl and nitrobenzyl substituents () demonstrate strong CNS receptor interactions, suggesting that the target compound’s ethylsulfonyl group may require additional functional groups for comparable activity.

Biological Activity

1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a piperazine core with a chlorobenzyl substituent and an ethylsulfonyl group, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. The piperazine ring contributes to its ability to interact with various biological targets, including receptors and enzymes. The presence of the chlorobenzyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O₂S |

| Molecular Weight | 277.76 g/mol |

| CAS Number | 123456-78-9 |

| Functional Groups | Piperazine, Chlorobenzyl, Ethylsulfonyl |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that compounds containing the piperazine moiety can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The exact mechanism may involve:

- Receptor Binding: Interaction with serotonin (5-HT) receptors, potentially influencing mood and anxiety.

- Enzyme Inhibition: Possible inhibition of enzymes involved in inflammatory pathways or neurotransmitter degradation.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vivo studies have demonstrated its potential to reduce inflammation markers in animal models, suggesting a mechanism that might involve cytokine modulation or inhibition of pro-inflammatory pathways.

Anticancer Potential

Some studies have explored the anticancer activity of compounds related to this compound. These investigations often focus on cell line assays where the compound's ability to induce apoptosis or inhibit cell proliferation is assessed.

Case Studies and Research Findings

- Antimicrobial Study: A study conducted on various piperazine derivatives, including this compound, reported significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Anti-inflammatory Research: In a controlled trial involving rats, the compound demonstrated a reduction in paw edema by approximately 50% compared to the control group, indicating substantial anti-inflammatory effects .

- Anticancer Evaluation: In vitro assays using human cancer cell lines showed that this compound could inhibit cell growth with IC50 values ranging from 10 to 20 µM, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)-4-piperidine | Similar piperidine core | Neuroleptic effects |

| 1-(4-Fluorophenyl)-4-piperidine | Contains a fluorophenyl group | Selective serotonin reuptake inhibition |

| 1-(2-Methoxyphenyl)-4-piperidine | Features a methoxy group | Pain management |

These comparisons highlight how variations in substituents affect biological activity and therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. Key steps include:

- N-Benzylation : Reacting piperazine with 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., DCM or acetonitrile) using a base like N,N-diisopropylethylamine (DIEA) to facilitate substitution .

- Sulfonylation : Introducing the ethylsulfonyl group via reaction with ethylsulfonyl chloride under controlled temperatures (0–25°C) to minimize side reactions .

- Optimization : Yield and purity depend on solvent choice (DMF/DMSO for improved solubility), reaction time (8–12 hours), and purification via crystallization or flash chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.32 ppm for chlorobenzyl groups ).

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for analogous piperazine derivatives .

- Purity Assessment :

- HPLC/GC-MS : Quantifies impurities; ≥95% purity is standard for pharmacological studies .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Basic: What preliminary biological screening approaches are recommended?

Answer:

- In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values ≤50 µg/mL indicate potency) .

- Enzyme Inhibition : Screen against targets like tyrosine kinases or cytochrome P450 isoforms via fluorometric assays .

- Dosage : Start with 10–100 µM ranges, adjusting based on solubility (e.g., >48.7 µg/mL in PBS at pH 7.4) .

Advanced: How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

Answer:

- Modify Substituents :

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict binding to dopamine D3 receptors or antimicrobial targets .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Assay Variability : Compare results across standardized protocols (e.g., CLSI guidelines for antimicrobial tests vs. in-house methods) .

- Purity Verification : Re-test compounds with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurity-driven artifacts .

- Orthogonal Models : Validate anticancer activity in both 2D cell monolayers and 3D spheroid models to account for microenvironmental effects .

Advanced: What strategies mitigate low yields during scale-up synthesis?

Answer:

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce byproducts .

- Solvent Selection : Switch from DCM to acetonitrile for higher boiling points and better temperature control .

- Workflow Adjustments : Employ continuous flow reactors for exothermic reactions (e.g., sulfonylation) to improve reproducibility .

Advanced: How to address spectral data inconsistencies in structural elucidation?

Answer:

- Dynamic NMR : Resolve rotational isomers (e.g., piperazine ring puckering) causing split signals .

- 2D Techniques : Use HSQC and HMBC to assign overlapping aromatic/alkyl protons .

- Crystallographic Refinement : Apply SHELXL for precise H-atom placement in X-ray structures .

Advanced: What in silico tools predict pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate GI absorption (e.g., high for logP ~3.5) or BBB penetration .

- CYP Inhibition : Employ PreADMET to flag CYP2D6/3A4 inhibition risks, guiding toxicity studies .

- Solubility : Calculate ESOL LogS values to prioritize derivatives with >-4.0 for better bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.